An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Tyr(Boc)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Tyr(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. Its unique dual-protection scheme, with Boc groups safeguarding both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain, offers distinct advantages in the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of Boc-Tyr(Boc)-OH, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Boc-Tyr(Boc)-OH is a white to off-white solid at room temperature.[] The presence of two bulky tert-butoxycarbonyl protecting groups significantly influences its solubility and reactivity.
Table 1: General Chemical Properties of Boc-Tyr(Boc)-OH
| Property | Value | Reference |
| CAS Number | 20866-48-2 | [2][3] |
| Molecular Formula | C19H27NO7 | [2][4] |
| Molecular Weight | 381.4 g/mol | |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |
| InChI Key | MRYIHKCPPKHOPJ-AWEZNQCLSA-N |
Table 2: Physical and Spectroscopic Data of Boc-Tyr(Boc)-OH
| Property | Value | Reference |
| Melting Point | 94-97 °C | |
| Boiling Point (Predicted) | 528.4±50.0 °C | |
| Density (Predicted) | 1.183±0.06 g/cm³ | |
| pKa (Predicted) | 2.92±0.10 | |
| Appearance | White to off-white solid |
Experimental Protocols and Applications
The primary application of Boc-Tyr(Boc)-OH lies in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The dual Boc protection strategy allows for the selective deprotection of the α-amino group for chain elongation while the phenolic hydroxyl group remains protected, preventing unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for the incorporation of a Boc-Tyr(Boc)-OH residue into a growing peptide chain during SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling: The solid support, typically a chloromethylated polystyrene resin (Merrifield resin), is swelled in a suitable solvent such as dichloromethane (DCM) for at least 30 minutes prior to the first amino acid coupling.
2. First Amino Acid Coupling: The C-terminal amino acid is attached to the swelled resin. For subsequent cycles involving Boc-Tyr(Boc)-OH, the resin-bound peptide will have a free amino group ready for coupling.
3. α-Amino Deprotection: The temporary Boc protecting group on the N-terminus of the growing peptide chain is removed using a moderately acidic solution, commonly 50% trifluoroacetic acid (TFA) in DCM. The reaction is typically carried out for 15-30 minutes at room temperature.
4. Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine using a hindered base, such as a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM. This step is crucial for the subsequent coupling reaction to proceed efficiently.
5. Coupling of Boc-Tyr(Boc)-OH: The carboxyl group of Boc-Tyr(Boc)-OH is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). The activated Boc-Tyr(Boc)-OH is then added to the resin-bound peptide with the free amino group, and the mixture is agitated until the coupling is complete, which can be monitored by a ninhydrin test.
6. Repetition of the Synthesis Cycle: Steps 3, 4, and 5 are repeated for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups, including the Boc group on the tyrosine hydroxyl, are removed simultaneously. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers, such as anisole or thioanisole, are often added to prevent side reactions with reactive carbocations generated during cleavage.
8. Peptide Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solubility and Stability
Boc-Tyr(Boc)-OH is generally soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. It is insoluble in water. For long-term storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C. Stock solutions in solvents like DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling Boc-Tyr(Boc)-OH. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-Tyr(Boc)-OH is an indispensable reagent for peptide chemists. Its dual-protection scheme provides a robust and reliable method for the incorporation of tyrosine residues into synthetic peptides, minimizing the risk of side-chain modifications. The well-established protocols for its use in solid-phase peptide synthesis make it a valuable tool in the development of new therapeutics, research probes, and other peptide-based materials. A thorough understanding of its chemical properties and handling requirements is essential for its successful application in the laboratory.
